7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 329706-73-2
VCID: VC21443063
InChI: InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-14-16-18-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36)
SMILES: CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C
Molecular Formula: C30H54N4O2S
Molecular Weight: 534.8g/mol

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 329706-73-2

Cat. No.: VC21443063

Molecular Formula: C30H54N4O2S

Molecular Weight: 534.8g/mol

* For research use only. Not for human or veterinary use.

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 329706-73-2

Specification

CAS No. 329706-73-2
Molecular Formula C30H54N4O2S
Molecular Weight 534.8g/mol
IUPAC Name 7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-14-16-18-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36)
Standard InChI Key XICRPZCFHRTBTL-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C
Canonical SMILES CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C

Introduction

Structural Characteristics and Molecular Properties

The compound 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the xanthine family, a class of purine derivatives with two oxygen atoms at positions 2 and 6. Its structure includes:

  • A purine core: A fused bicyclic system comprising a pyrimidine ring (positions 1–2–3–4–6) and an imidazole ring (positions 1–5–6–7–8).

  • Dodecyl substituents: Long-chain alkyl groups (C12H25) attached at positions 7 and 8.

  • Sulfanyl linkage: A sulfur atom bridging the dodecyl groups at position 8.

  • Methyl group: A methyl substituent at position 3.

PropertyValueSource
Molecular FormulaC30H54N4O2S
Molecular Weight534.8 g/mol
IUPAC Name7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione
SMILESCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C
InChIKeyXICRPZCFHRTBTL-UHFFFAOYSA-N
Canonical SMILESCCCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C

The compound’s hydrophobicity is enhanced by the dodecyl chains, which may influence its solubility and potential bioavailability. The sulfur atom at position 8 introduces redox-active properties, potentially enabling interactions with biological targets.

Synthesis and Reactivity

Reactivity and Stability

  • Thermal Stability: Long alkyl chains may confer resistance to thermal degradation, but sulfanyl groups are susceptible to oxidation.

  • Chemical Reactivity: The sulfanyl group can participate in redox reactions, while the purine core may undergo hydrogen bonding with biological macromolecules.

Comparative Analysis with Related Compounds

Structural Analogues

CompoundCAS No.Molecular FormulaKey DifferencesSource
7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione327168-40-1C27H40N4O2SPhenylpropyl sulfanyl group at position 8
7-benzyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dioneC25H36N4O2SBenzyl group at position 7
7-Methyl-1-(trideuteriomethyl)-3,7-dihydro-1H-purine-2,6-dione188297-90-7C7H8N4O2D3Deuterated methyl group at position 1

Physicochemical Properties

PropertyCurrent Compound7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-purine-2,6-dione7-benzyl-8-(dodecylsulfanyl)-purine-2,6-dione
Molecular Weight534.8 g/mol484.7 g/mol456.2 g/mol
HydrophobicityHigh (C12 chains)Moderate (C12 and phenylpropyl chains)Moderate (C12 and benzyl chains)
Sulfur Content1 sulfur atom1 sulfur atom1 sulfur atom

The current compound’s dual dodecyl groups enhance hydrophobicity compared to analogues with aromatic or shorter alkyl chains .

TechniqueApplicationExample DataSource
Mass SpectrometryMolecular weight confirmation[M+H]+ m/z = 535.3
NMR SpectroscopyStructural elucidationPeaks for methyl, dodecyl, and sulfanyl groups
Infrared SpectroscopyFunctional group identificationC=O stretches at ~1700 cm⁻¹

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